1,3,5-Tri(butan-2-yl)-1,3,5-triazinane
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Overview
Description
1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three butan-2-yl groups attached to the triazine ring, making it a tri-substituted triazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with butan-2-yl groups. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with butan-2-yl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(butan-2-yl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
1,3,5-Tri(butan-2-yl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(butan-2-yl)-1,3,5-triazine: Similar structure but with different substituents.
1,3,5-Tri(methyl)-1,3,5-triazinane: Contains methyl groups instead of butan-2-yl groups.
1,3,5-Tri(ethyl)-1,3,5-triazinane: Contains ethyl groups instead of butan-2-yl groups.
Uniqueness
1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is unique due to the presence of butan-2-yl groups, which impart specific chemical and physical properties
Properties
CAS No. |
63120-72-9 |
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Molecular Formula |
C15H33N3 |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
1,3,5-tri(butan-2-yl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3/c1-7-13(4)16-10-17(14(5)8-2)12-18(11-16)15(6)9-3/h13-15H,7-12H2,1-6H3 |
InChI Key |
OUFUIFNYDORUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CN(CN(C1)C(C)CC)C(C)CC |
Origin of Product |
United States |
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